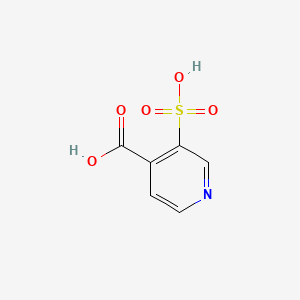![molecular formula C24H33ClN2O3 B1615945 2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide CAS No. 27468-70-8](/img/structure/B1615945.png)
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- is a bioactive chemical compound with a molecular formula of C25H37ClN2O4 and a molecular weight of 465.02 g/mol . This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the butoxyphenoxy and diethylaminoethyl groups, followed by their attachment to the acetanilide core. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for optimizing yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). Reaction conditions such as temperature, solvent, and pH play a significant role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-N-(2-(DIETHYLAMINO)ETHYL)-: Similar structure but lacks the chlorine atom.
ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIMETHYLAMINO)ETHYL)-: Similar structure but has a dimethylamino group instead of a diethylamino group.
Uniqueness
The presence of the chlorine atom and the diethylamino group in ACETANILIDE, 2-(p-BUTOXYPHENOXY)-2’-CHLORO-N-(2-(DIETHYLAMINO)ETHYL)- contributes to its unique chemical properties and biological activities. These structural features may enhance its binding affinity to molecular targets and improve its overall efficacy in various applications .
Eigenschaften
CAS-Nummer |
27468-70-8 |
|---|---|
Molekularformel |
C24H33ClN2O3 |
Molekulargewicht |
433 g/mol |
IUPAC-Name |
2-(4-butoxyphenoxy)-N-(2-chlorophenyl)-N-[2-(diethylamino)ethyl]acetamide |
InChI |
InChI=1S/C24H33ClN2O3/c1-4-7-18-29-20-12-14-21(15-13-20)30-19-24(28)27(17-16-26(5-2)6-3)23-11-9-8-10-22(23)25/h8-15H,4-7,16-19H2,1-3H3 |
InChI-Schlüssel |
MGBPTNFUZHRXSU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)OCC(=O)N(CCN(CC)CC)C2=CC=CC=C2Cl |
| 27468-70-8 | |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



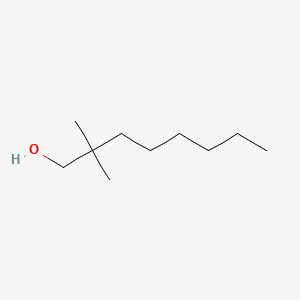


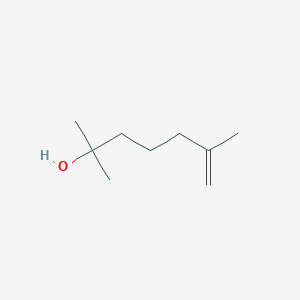
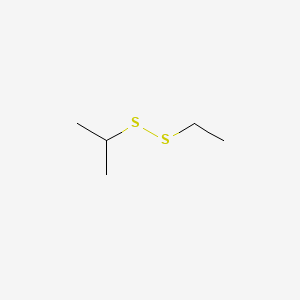

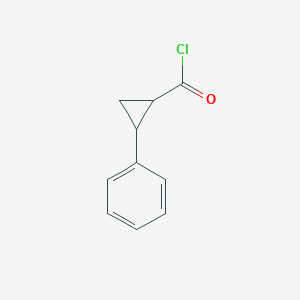
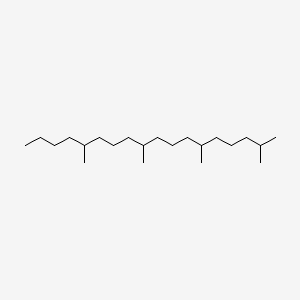

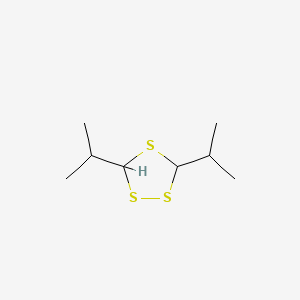

![tert-butyl N-[2-(1H-imidazol-5-yl)ethyl]carbamate](/img/structure/B1615883.png)
